2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE
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Overview
Description
2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE is a complex organic compound that features a piperidine ring, a pyridine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their functionalization and coupling. Common synthetic methodologies include:
Buchwald-Hartwig Amination: This method involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.
Aromatic Nucleophilic Substitution: This reaction involves the substitution of an aromatic halide with a nucleophile, such as a piperidine derivative.
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Piperidine derivatives, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-methylphenyl)methanone
- (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-chlorophenyl)methanone
- (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-fluorophenyl)methanone
Uniqueness
The presence of the trifluoromethyl group in 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRIDINE imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it distinct from other similar compounds and enhances its potential for various applications.
Properties
IUPAC Name |
(4-pyridin-2-yloxypiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)14-6-4-13(5-7-14)17(24)23-11-8-15(9-12-23)25-16-3-1-2-10-22-16/h1-7,10,15H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNPSQBGOUACLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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